4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid
Description
4-Methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted at positions 2, 4, and 5. The thiazole ring (C₃H₃NS) is modified with a phenoxymethyl (-OCH₂C₆H₅) group at position 2, a methyl (-CH₃) group at position 4, and a carboxylic acid (-COOH) at position 6. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-11(12(14)15)17-10(13-8)7-16-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXSHGOKVQXIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with phenol derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenoxymethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the thiazole ring .
Scientific Research Applications
4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid with structurally related thiazole derivatives, focusing on molecular features, substituent effects, and reported biological activities.
Key Observations:
Substituent Effects on Bioactivity: The (2-methylbenzyl)amino substituent in 4-methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid (MW 277.34) confers antidiabetic activity, likely through modulation of insulin sensitivity and oxidative stress pathways .
Structural Flexibility vs. Rigidity: The phenoxymethyl group in the target compound offers conformational flexibility, which may aid in target binding compared to rigid substituents like pyrazinyl or trifluoromethylphenyl .
Pharmacokinetic Implications :
- The Boc-protected piperidine derivative (MW 326.41) exemplifies a prodrug strategy, where the tert-butoxycarbonyl group enhances solubility or stability during synthesis .
Simpler Derivatives :
- 2-Ethyl-4-methylthiazole-5-carboxylic acid (MW 171.22) demonstrates how smaller substituents reduce molecular complexity but may limit target specificity .
Biological Activity
4-Methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.29 g/mol. The compound features a thiazole ring, which is known for its potential biological activities, along with a phenoxymethyl group that enhances its pharmacological properties.
Target Interactions : The compound interacts with various enzymes and receptors, leading to alterations in cellular processes. Similar compounds have been shown to affect multiple biochemical pathways, including those involved in inflammation and cancer progression.
Mode of Action : The mechanism involves inhibiting specific enzymes or interacting with cellular receptors, which can disrupt normal cellular functions. For instance, compounds with similar structures have demonstrated the ability to inhibit xanthine oxidase (XO), an enzyme linked to oxidative stress and inflammation .
Biological Activities
The biological activities of this compound are diverse:
-
Anticancer Activity :
- In vitro studies indicate significant anticancer properties against various human cancer cell lines.
- Table 1: Anticancer Activity Data
The compound appears to induce apoptosis and inhibit cell proliferation by disrupting microtubule dynamics.Cell Line IC50 (µg/mL) Effect HCT116 (Colon) 3.29 Growth inhibition H460 (Lung) 10 Growth inhibition MCF-7 (Breast) 0.28 Strong antiproliferative activity -
Antimicrobial Activity :
- The compound exhibits promising antimicrobial effects against various bacterial strains.
- The phenoxymethyl group enhances its ability to penetrate bacterial membranes.
- Other Biological Activities :
Case Studies and Research Findings
Several studies have explored the biological potential of this compound:
- A study evaluated the cytotoxic properties of thiadiazole derivatives, revealing that modifications in the phenyl ring significantly influenced anticancer activity. The most active compounds showed IC50 values in the low micromolar range against multiple cancer cell lines .
- Another investigation focused on the structure-activity relationship (SAR) of thiadiazoles, identifying key substituents that enhance biological activity. Compounds with electron-withdrawing groups exhibited improved potency against tumor cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that factors such as solubility, stability in biological environments, and metabolic pathways may influence its bioavailability and efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
- Step 1 : Condensation of phenoxymethyl precursors with thiazole intermediates under reflux in anhydrous solvents (e.g., THF or DMF) with catalysts like EDCI/HOBt .
- Step 2 : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH to yield the carboxylic acid .
- Characterization : Intermediates are validated via HPLC purity (>97%), melting point analysis (e.g., mp 214–215°C for analogous thiazole-carboxylic acids ), and spectroscopic methods (IR for carbonyl stretches ~1700 cm⁻¹, ¹H/¹³C NMR for substituent confirmation) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Look for key signals: phenoxymethyl protons as a singlet (~δ 5.2 ppm), methyl groups on thiazole (~δ 2.5 ppm), and aromatic protons from the phenyl ring (δ 6.8–7.4 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 289.3 for C₁₂H₁₁NO₃S) and fragmentation patterns .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S ratios to verify purity (>95%) .
Q. What solvents and conditions are optimal for stabilizing this compound during storage?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to avoid photodegradation .
- Solubility : Soluble in DMSO (~50 mg/mL), sparingly soluble in water. Avoid prolonged exposure to polar protic solvents (e.g., MeOH) due to ester hydrolysis risks .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For example, the thiazole core may bind to ATP pockets via hydrogen bonding, while the phenoxymethyl group enhances lipophilicity .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends observed in analogs (e.g., trifluoromethyl variants ).
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize recrystallization solvents (e.g., EtOAc/hexane vs. MeOH/water) to isolate polymorphs .
- Cross-Validation : Compare IR and NMR data with structurally similar compounds (e.g., 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, mp 201–203°C vs. trifluoromethyl analogs, mp 237–238°C ).
Q. How do reaction conditions (catalyst, solvent, temperature) impact yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Pd/C or Ni catalysts may improve coupling efficiency for phenoxymethyl-thiazole intermediates .
- Solvent Optimization : Use DMF for high-temperature reactions (>100°C) but switch to acetonitrile for milder conditions to reduce side products .
- Yield Data : Pilot studies report 60–75% yields for similar thiazole derivatives under optimized conditions .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition or antimicrobial activity?
- Methodological Answer :
- Enzyme Assays : Test inhibition of COX-2 or kinases via fluorometric/colorimetric kits (IC₅₀ determination) .
- Antimicrobial Screening : Use microdilution assays (MIC values) against S. aureus or E. coli, with structure-activity comparisons to analogs lacking the phenoxymethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
